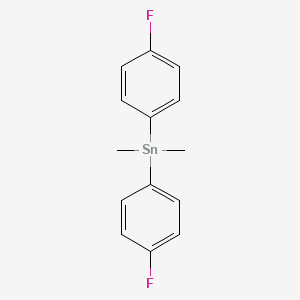![molecular formula C15H26N2O3 B14129194 Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)
Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a cyclohexane ring, a carbamate group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate typically involves the reaction of cyclohexyl isocyanate with methyl cyclohexanecarboxylate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and esters.
Aplicaciones Científicas De Investigación
Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: A related compound with a similar cyclohexane ring structure.
Methyl 1-cyclohexene-1-carboxylate: Another related compound with a cyclohexene ring and a methyl ester group.
1-Methyl-1-cyclohexanecarboxylic acid: A compound with a similar cyclohexane ring and a carboxylic acid group.
Uniqueness
Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate is unique due to the presence of both a carbamate group and a methyl ester group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H26N2O3 |
|---|---|
Peso molecular |
282.38 g/mol |
Nombre IUPAC |
methyl 1-(cyclohexylcarbamoylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-20-13(18)15(10-6-3-7-11-15)17-14(19)16-12-8-4-2-5-9-12/h12H,2-11H2,1H3,(H2,16,17,19) |
Clave InChI |
PUIKMYRVYUSFEH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCCCC1)NC(=O)NC2CCCCC2 |
Solubilidad |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


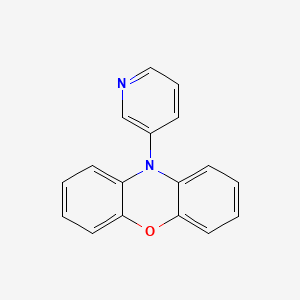
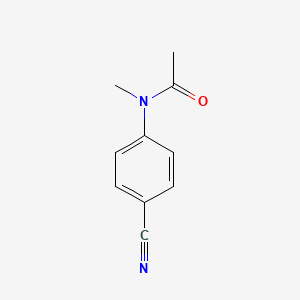

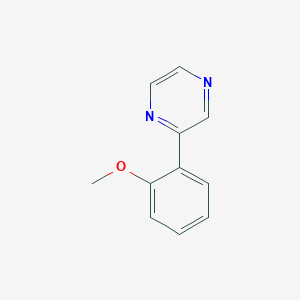


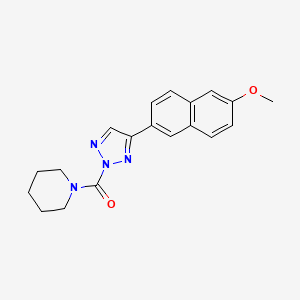
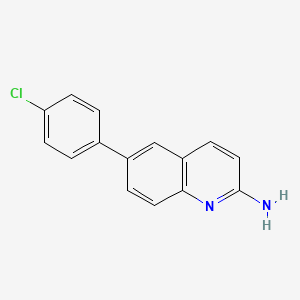
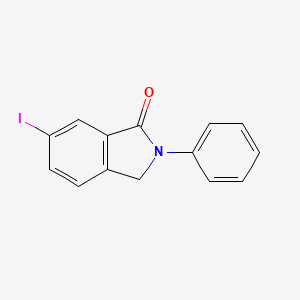
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)
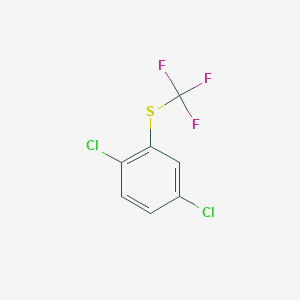
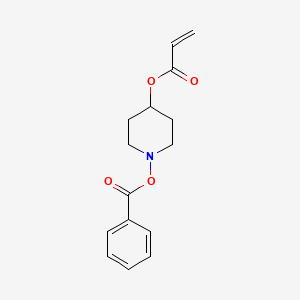
![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
